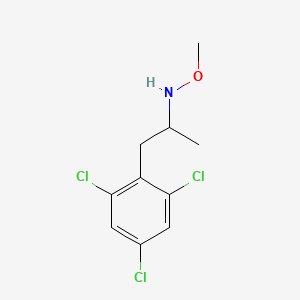

O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE

Cat. No. B8391354

Key on ui cas rn:

1228284-78-3

M. Wt: 268.6 g/mol

InChI Key: YEYSNJKFDGOAAP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09051272B2

Procedure details

To 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime prepared as described in example P4 (53.9 g; assay 99%; 0.20 mol) in methanol (100 g) was added hydrogen chloride gas (22.0 g; 0.60 mol), whereas internal temperature in maintained at 20-30° C. by external cooling. A colourless suspension was obtained. The reaction mixture was cooled to 15° C. and triethylamino borane (borane triethylamine complex; 27.6 g; assay 96%; 0.23 mol) was dosed in during 60 min maintaining internal temperature at 15° C. The reaction mass was stirred for another 2 hours allowing the mixture to warm to ambient temperature. Thereafter almost no starting material can be detected by HPLC. The reaction mixture was then added to preheated (85° C.) water (126 g) during 30 min. A steady stream of gas was evolved; at the same time solvent was distilled. Heating was continued and the temperature maintained at 85-90° C. for another 1 hour. Finally gas was no longer produced. The resulting mixture was cooled to 20-25° C. Sodium hydroxide (30% aqueous solution; 56.5 g; 0.42 mol) was carefully added in order to bring pH to 7.2-7.7. The resulting mixture was extracted with tert-butyl methyl ether (125 ml). Phases were allowed to separate. The (lower) aqueous phase was split of. The (upper) organic phase was washed with water (2×100 g) and evaporated. Crude O-Methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine (53.9 g; assay 97.8%; yield 98.0%) was obtained as clear oil.

Name

1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][N:3]=[C:4]([CH3:15])[CH2:5][C:6]1[C:11]([Cl:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:7]=1[Cl:14].Cl.O.[OH-].[Na+]>CO>[CH3:1][O:2][NH:3][CH:4]([CH3:15])[CH2:5][C:6]1[C:7]([Cl:14])=[CH:8][C:9]([Cl:13])=[CH:10][C:11]=1[Cl:12] |f:3.4|

|

Inputs

Step One

|

Name

|

1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CON=C(CC1=C(C=C(C=C1Cl)Cl)Cl)C

|

Step Two

|

Name

|

|

|

Quantity

|

22 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

126 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

56.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mass was stirred for another 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A colourless suspension was obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to 15° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dosed in during 60 min

|

|

Duration

|

60 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining internal temperature at 15° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to ambient temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was then added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

during 30 min

|

|

Duration

|

30 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

at the same time solvent was distilled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature maintained at 85-90° C. for another 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

no longer produced

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was cooled to 20-25° C

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture was extracted with tert-butyl methyl ether (125 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The (lower) aqueous phase was split of

|

WASH

|

Type

|

WASH

|

|

Details

|

The (upper) organic phase was washed with water (2×100 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CONC(CC1=C(C=C(C=C1Cl)Cl)Cl)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 53.9 g | |

| YIELD: PERCENTYIELD | 98% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |